(3-chlorophenyl)[4-(4-chlorophenyl)-5-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-1H-pyrazol-1-yl]methanone
Description
This compound features a pyrazole core substituted at the 1-, 4-, and 5-positions. The 1-position is linked to a (3-chlorophenyl)methanone group, the 4-position to a 4-chlorophenyl group, and the 5-position to a 2'-fluoro-4'-propylbiphenyl moiety. The biphenyl group introduces steric bulk and lipophilicity, while the fluorine and propyl substituents modulate electronic and hydrophobic interactions. Chlorine atoms at the phenyl rings enhance halogen bonding and metabolic stability .
Properties
IUPAC Name |
(3-chlorophenyl)-[4-(4-chlorophenyl)-5-[4-(2-fluoro-4-propylphenyl)phenyl]pyrazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H23Cl2FN2O/c1-2-4-20-7-16-27(29(34)17-20)21-8-10-23(11-9-21)30-28(22-12-14-25(32)15-13-22)19-35-36(30)31(37)24-5-3-6-26(33)18-24/h3,5-19H,2,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYJTYQDQJAJKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)C2=CC=C(C=C2)C3=C(C=NN3C(=O)C4=CC(=CC=C4)Cl)C5=CC=C(C=C5)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H23Cl2FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-chlorophenyl)[4-(4-chlorophenyl)-5-(2’-fluoro-4’-propyl[1,1’-biphenyl]-4-yl)-1H-pyrazol-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the biphenyl core, followed by the introduction of the fluoro and propyl groups. The pyrazole ring is then constructed through cyclization reactions, and finally, the chlorophenyl groups are added via electrophilic aromatic substitution reactions. Each step requires precise control of reaction conditions, including temperature, solvent, and catalysts, to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, would be essential to achieve the desired quality and consistency. Optimization of reaction parameters and the use of environmentally friendly solvents and reagents are also critical considerations in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
(3-chlorophenyl)[4-(4-chlorophenyl)-5-(2’-fluoro-4’-propyl[1,1’-biphenyl]-4-yl)-1H-pyrazol-1-yl]methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols.
Substitution: Halogen substituents in the compound can undergo nucleophilic substitution reactions, where halogens are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium iodide in acetone or other polar aprotic solvents.
Major Products Formed
The major products formed from these reactions include quinone derivatives, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, (3-chlorophenyl)[4-(4-chlorophenyl)-5-(2’-fluoro-4’-propyl[1,1’-biphenyl]-4-yl)-1H-pyrazol-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are investigated to understand its potential therapeutic applications.
Medicine
In medicine, (3-chlorophenyl)[4-(4-chlorophenyl)-5-(2’-fluoro-4’-propyl[1,1’-biphenyl]-4-yl)-1H-pyrazol-1-yl]methanone is explored for its potential as a drug candidate. Its ability to modulate specific biological pathways makes it a promising candidate for the treatment of various diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability.
Mechanism of Action
The mechanism of action of (3-chlorophenyl)[4-(4-chlorophenyl)-5-(2’-fluoro-4’-propyl[1,1’-biphenyl]-4-yl)-1H-pyrazol-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of certain enzymes, leading to the accumulation of specific metabolites and subsequent biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations at the Pyrazole Core
a) Halogenated Phenyl Groups
- Compound in : 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone Differs by bromine (vs. chlorine) at the 4-position and lacks the biphenyl group. Bromine’s larger atomic radius may increase steric hindrance but reduce metabolic stability compared to chlorine .
- Compound in : 5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-ylmethanone Features a 3-chloro-4-fluorophenyl group, introducing ortho-substitution effects. The methyl group enhances lipophilicity but reduces polarity compared to the target’s 3-chlorophenyl-methanone .
b) Amino and Hydroxy Substituents
- Compound in : 1-(4-Chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-ylmethanone Hydroxy and thiophene groups introduce polar interactions, which may enhance target binding but decrease blood-brain barrier penetration relative to the target’s fluorine and propyl groups .
Biphenyl and Aromatic Extensions
- Compound in : (4-Chloro-phenyl)-[5-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrazol-1-yl]-methanone Replaces the biphenyl group with a pyridine ring containing trifluoromethyl. The electron-withdrawing CF₃ group increases acidity and may enhance binding to charged residues in enzyme active sites, contrasting with the target’s propyl group, which favors hydrophobic pockets .
Heterocyclic Modifications
Table 1: Key Properties of Selected Analogs
Lipophilicity and Solubility
- The target compound’s biphenyl and propyl groups contribute to a higher logP (~5.8) compared to analogs with polar substituents (e.g., : logP ~3.5). This suggests superior membrane permeability but possible challenges in aqueous solubility .
Biological Activity
The compound (3-chlorophenyl)[4-(4-chlorophenyl)-5-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-1H-pyrazol-1-yl]methanone , with a molecular formula of and a molecular weight of approximately 529.43 g/mol, is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and cytotoxic properties based on recent research findings.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C31H23Cl2FN2O |
| Molecular Weight | 529.43 g/mol |
| CAS Number | 477762-88-2 |
| Purity | >90% |
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In a study evaluating similar compounds, it was found that certain pyrazole-based derivatives displayed broad-spectrum antimicrobial activity with Minimum Inhibitory Concentration (MIC) values ranging from 2.50 to 20 µg/mL against various bacterial strains, including E. coli and Staphylococcus aureus . Although specific data for the target compound is limited, its structural similarities suggest potential efficacy in this area.
Anti-inflammatory Effects
Anti-inflammatory activity is another critical aspect of the biological profile of pyrazole derivatives. A related study highlighted that several compounds demonstrated substantial anti-inflammatory effects, with human red blood cell (HRBC) membrane stabilization percentages ranging from 86.70% to 99.25% . This suggests that the compound may also possess similar protective qualities against inflammatory responses.
Cytotoxicity
The cytotoxic effects of pyrazole derivatives have been extensively documented. For instance, compounds structurally related to (3-chlorophenyl)[4-(4-chlorophenyl)-5-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-1H-pyrazol-1-yl]methanone have shown promising results in inhibiting cancer cell lines such as HepG2 and HeLa. IC50 values for these compounds ranged from 5.16 to 20 µg/mL, indicating potent cytotoxicity . Although direct studies on the target compound are scarce, its design suggests potential activity in inhibiting tumor growth.
Case Studies
- Antimicrobial Testing : A series of benzofuran-pyrazole compounds were synthesized and tested for their antimicrobial properties. Compound 9 from this series showed an IC50 value comparable to standard antibiotics against E. coli DNA gyrase B .
- Cytotoxicity Assays : In a comparative study involving various synthesized pyrazole derivatives, several compounds exhibited strong cytotoxicity against HepG2 cells with IC50 values indicating effectiveness similar to established chemotherapeutics .
Q & A
Q. How can the synthesis of this compound be optimized to improve yield and purity?
Methodological Answer:
- Optimize reaction conditions (temperature, solvent polarity, and catalyst loading) to favor the formation of the pyrazole core. For example, using aprotic solvents like DMF or THF under reflux (~80–120°C) can enhance cyclization efficiency .
- Monitor intermediates via thin-layer chromatography (TLC) and adjust stoichiometric ratios of reactants (e.g., chalcone derivatives and hydrazine hydrate) to minimize side products .
- Purify crude products using column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol to achieve >95% purity .
Q. What analytical techniques are critical for characterizing its molecular structure?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm substituent positions on the pyrazole ring and biphenyl groups. For example, coupling constants () in -NMR can distinguish ortho and para chloro-substituents .
- X-ray Crystallography : Resolve absolute stereochemistry and intermolecular interactions (e.g., hydrogen bonding) using single-crystal diffraction data (e.g., monoclinic P2/c space group, β ≈ 91.5°) .
- Mass Spectrometry : Confirm molecular weight via high-resolution ESI-MS, noting isotopic patterns for chlorine and fluorine .
Q. How can researchers assess its potential biological activity?
Methodological Answer:
- Conduct in vitro antimicrobial assays (e.g., broth microdilution) against Gram-positive/negative bacteria to determine MIC values. Pyrazole derivatives often show activity due to halogen substituents disrupting bacterial membranes .
- Evaluate antitumor potential using MTT assays on cancer cell lines (e.g., HeLa or MCF-7). The biphenyl moiety may enhance apoptosis via intercalation or kinase inhibition .
- Perform molecular docking to predict binding affinities for targets like COX-2 or EGFR, leveraging software such as AutoDock Vina .
Q. What strategies ensure compound stability during storage and experimentation?
Methodological Answer:
- Store under inert atmosphere (argon) at –20°C to prevent degradation of the fluorophenyl and propylbiphenyl groups .
- Use stabilizers like BHT (butylated hydroxytoluene) in solution to inhibit oxidation of the methanone moiety .
- Validate stability via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can computational modeling predict its reactivity and interaction with biological targets?
Methodological Answer:
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to analyze frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces, identifying nucleophilic/electrophilic sites .
- Simulate molecular dynamics (MD) trajectories (e.g., GROMACS) to study binding kinetics with proteins, focusing on hydrophobic interactions with the biphenyl group .
Q. What experimental approaches resolve contradictions in spectral data interpretation?
Methodological Answer:
Q. How can structure-activity relationship (SAR) studies guide structural modifications?
Methodological Answer:
- Systematically replace substituents (e.g., 4-propylbiphenyl with methyl or ethoxy groups) and measure changes in bioactivity. The 2'-fluoro group may enhance metabolic stability compared to non-fluorinated analogs .
- Correlate logP values (HPLC-derived) with cytotoxicity to optimize hydrophobicity for blood-brain barrier penetration .
Q. What chromatographic methods separate enantiomers, if present?
Methodological Answer:
- Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to resolve enantiomers arising from the biphenyl axis or pyrazole asymmetry .
- Confirm enantiopurity via circular dichroism (CD) spectroscopy or polarimetry .
Q. How can pharmacokinetic properties (e.g., bioavailability) be modeled preclinically?
Methodological Answer:
- Perform PAMPA (parallel artificial membrane permeability assay) to predict intestinal absorption, noting the impact of the 3-chlorophenyl group on passive diffusion .
- Simulate metabolic pathways using liver microsomes and LC-MS to identify major metabolites (e.g., hydroxylation of the propyl chain) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
